cyclopropyl(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone cyclopropyl(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC10887353
InChI: InChI=1S/C17H17NOS3/c1-9-5-4-6-11-12-14(21-22-16(12)20)17(2,3)18(13(9)11)15(19)10-7-8-10/h4-6,10H,7-8H2,1-3H3
SMILES: CC1=C2C(=CC=C1)C3=C(C(N2C(=O)C4CC4)(C)C)SSC3=S
Molecular Formula: C17H17NOS3
Molecular Weight: 347.5 g/mol

cyclopropyl(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

CAS No.:

Cat. No.: VC10887353

Molecular Formula: C17H17NOS3

Molecular Weight: 347.5 g/mol

* For research use only. Not for human or veterinary use.

cyclopropyl(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone -

Specification

Molecular Formula C17H17NOS3
Molecular Weight 347.5 g/mol
IUPAC Name cyclopropyl-(4,4,6-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone
Standard InChI InChI=1S/C17H17NOS3/c1-9-5-4-6-11-12-14(21-22-16(12)20)17(2,3)18(13(9)11)15(19)10-7-8-10/h4-6,10H,7-8H2,1-3H3
Standard InChI Key JHYXXOGTZCKKDG-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)C3=C(C(N2C(=O)C4CC4)(C)C)SSC3=S
Canonical SMILES CC1=C2C(=CC=C1)C3=C(C(N2C(=O)C4CC4)(C)C)SSC3=S

Introduction

Structural Characteristics

The compound is structurally similar to other thioxoquinolines, which typically include a thioxo group (C=S) and a dithioloquinoline ring system. The presence of a cyclopropyl group adds a unique feature to its structure, potentially influencing its reactivity and biological activity.

Structural FeatureDescription
Cyclopropyl GroupA three-membered ring attached to the methanone moiety.
Dithioloquinoline MoietyA five-membered ring system containing sulfur atoms.
Thioxo GroupA carbon-sulfur double bond (C=S).

Synthesis Methods

The synthesis of similar thioxoquinoline compounds often involves multi-step organic reactions. These methods typically require specific conditions such as temperature control, solvent selection (e.g., polar aprotic solvents), and the use of catalysts to enhance yields. Analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure of the synthesized compound.

Example Synthesis Steps:

  • Starting Materials: Fluorinated or cyclopropylated precursors and dithioloquinoline derivatives.

  • Reaction Conditions: Use of polar aprotic solvents (e.g., DMF, DMSO) and catalysts (e.g., palladium complexes).

  • Analytical Techniques: NMR and MS for structural confirmation.

Biological Activity

Compounds with similar structures often exhibit promising biological activities, including anticancer and anti-inflammatory effects. The mechanism by which these compounds exert their biological effects likely involves interaction with specific biological targets such as enzymes or receptors.

Biological ActivityPotential Targets
AnticancerEnzymes, Receptors
Anti-inflammatory5-Lipoxygenase (5-LOX)

Future Research Directions:

  • Synthesis Optimization: Developing efficient synthesis methods with high yields.

  • Biological Activity Screening: Evaluating anticancer and anti-inflammatory activities.

  • Structure-Activity Relationship (SAR) Studies: Modifying the compound to enhance biological efficacy.

Given the lack of specific information on this compound, future studies should focus on its detailed synthesis, characterization, and biological evaluation to unlock its potential therapeutic applications.

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